

Stereospecific Synthesis of (S)-Naproxen from 2-Naphthol: A Technical Guide

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Compound of Interest

Compound Name: *I*-Naproxen

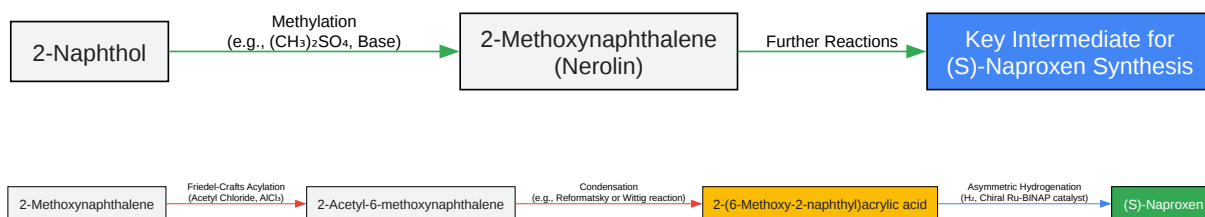
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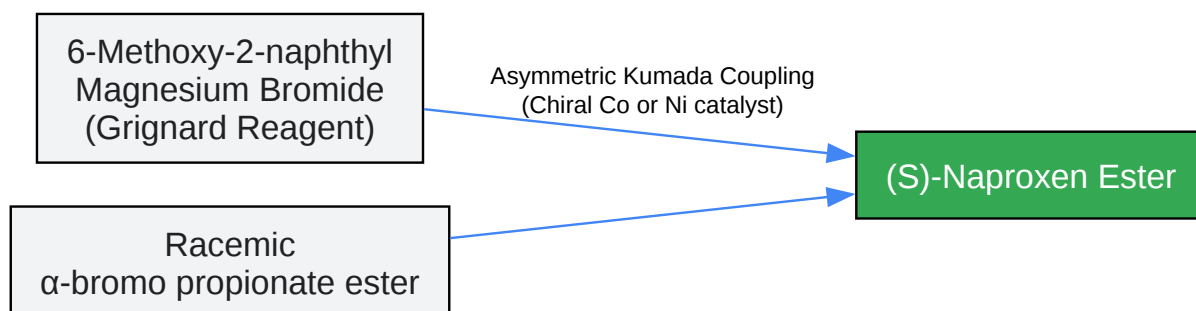
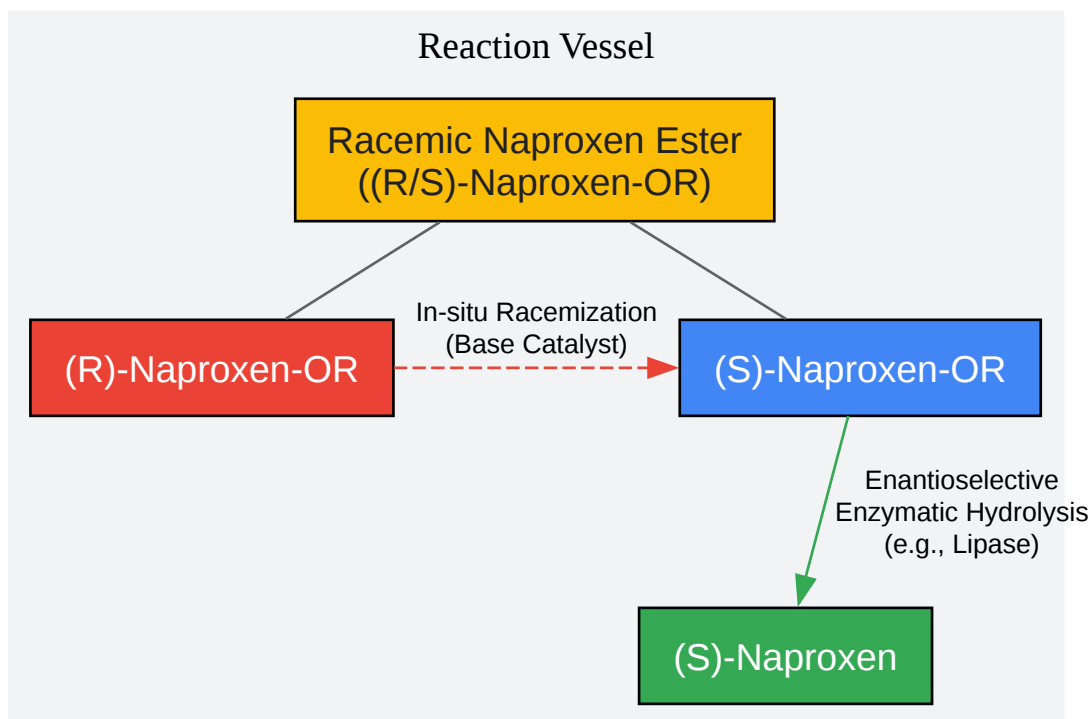
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Introduction

Naproxen, chemically known as (S)-(+)-6-Methoxy- α -methyl-2-naphthaleneacetic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) for managing pain, fever, and inflammation.[1][2] The therapeutic activity of Naproxen is almost exclusively attributed to the (S)-enantiomer, which is reported to be 28 times more potent than its (R)-counterpart.[3] The (R)-enantiomer is also known to be a hepatotoxin.[1] Consequently, the stereospecific synthesis of (S)-Naproxen is of paramount importance in the pharmaceutical industry to ensure efficacy and minimize adverse effects. This guide provides an in-depth technical overview of key stereospecific synthetic routes originating from 2-naphthol, tailored for researchers, scientists, and professionals in drug development.

The common starting material for many industrial syntheses is 2-methoxynaphthalene (nerolin), which is readily prepared from 2-naphthol via Williamson ether synthesis. This initial step forms the basis for the subsequent stereoselective transformations.





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